SARS-CoV-2-IN-23 (disodium)
説明
SARS-CoV-2-IN-23 (disodium) is a biphenyl-diphosphate-based compound classified as a medium-length molecular tweezer with demonstrated antiviral activity against SARS-CoV-2. It operates through a dual mechanism: (1) inhibition of viral entry by targeting the spike protein-mediated pseudoparticle transduction (IC50 = 2.6 μM) and (2) direct suppression of viral replication (IC50 = 8.2 μM) . Additionally, it disrupts lipid membranes, including liposomes, with an EC50 of 4.4 μM, suggesting a broad-spectrum antiviral effect by destabilizing viral envelopes . This compound’s unique molecular architecture allows it to bind to viral surface proteins or lipid bilayers, making it a promising candidate for further therapeutic development.
特性
分子式 |
C52H50Na2O8P2 |
|---|---|
分子量 |
910.9 g/mol |
IUPAC名 |
disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate |
InChI |
InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2 |
InChIキー |
YJUHPSCRVNAJRL-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
製品の起源 |
United States |
準備方法
合成経路と反応条件
SARS-CoV-2-IN-23 (disodium)の合成は、コア構造の調製から始まり、その阻害活性を強化する官能基の導入に続く複数のステップを伴います。合成経路には通常以下が含まれます。
コア構造の形成: これは、有機合成技術を使用して分子の基本骨格を構築することを伴います。
官能基の導入: 特定の官能基がコア構造に導入され、標的ウイルスタンパク質に対する結合親和性を高めます。
精製と結晶化: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、結晶化して二ナトリウム塩の形を得ます。
工業生産方法
SARS-CoV-2-IN-23 (disodium)の工業生産は、ラボでの合成プロセスをスケールアップすることを伴います。これには、収率と純度を最大限に引き出すための反応条件の最適化、大型反応器の使用、精製と品質管理のための自動化システムの採用が含まれます。
化学反応の分析
科学研究への応用
SARS-CoV-2-IN-23 (disodium)は、以下を含む幅広い科学研究への応用があります。
化学: 小さな分子とウイルスタンパク質間の相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞培養研究におけるウイルスの複製を阻害する可能性について調査されています。
医学: SARS-CoV-2ウイルスを阻害することによってCOVID-19の治療のための潜在的な治療薬として探求されています。
産業: 診断ツールの開発と抗ウイルスコーティングに使用されます。
科学的研究の応用
SARS-CoV-2-IN-23 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.
Biology: Investigated for its potential to inhibit viral replication in cell culture studies.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the SARS-CoV-2 virus.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
作用機序
類似化合物の比較
SARS-CoV-2-IN-23 (disodium)は、以下のような他の類似化合物と比較できます。
レムデシビル: SARS-CoV-2のRNA依存性RNAポリメラーゼを標的にする抗ウイルス薬。
ニルマトレルビル: COVID-19の治療にリトナビルと組み合わせて使用される別のプロテアーゼ阻害剤。
ファビピラビル: ウイルスのRNAポリメラーゼを阻害する抗ウイルス剤。
独自性
SARS-CoV-2-IN-23 (disodium)は、SARS-CoV-2の主プロテアーゼに対する特定の結合親和性と阻害活性によりユニークであり、治療薬としてさらなる開発のための有望な候補となっています。
類似化合物との比較
Research Implications and Limitations
- Therapeutic Potential: IN-23’s dual mechanism makes it a versatile candidate for combinatorial therapies, particularly against emerging variants with spike protein mutations .
- Toxicity Considerations : Membrane disruption by IN-23 could pose off-target risks to host cells, necessitating further preclinical safety studies.
- Data Gaps: Limited published data on IN-28 and other analogs restrict comprehensive comparative analysis. Additional in vivo studies are required to validate these in vitro findings .
Q & A
Q. What experimental assays are most appropriate for evaluating the antiviral activity of SARS-CoV-2-IN-23 (disodium) in vitro?
Methodological Answer:
- Use spike pseudoparticle transduction assays to measure inhibition of viral entry (IC50 = 2.6 μM for pseudoparticles vs. 8.2 μM for live virus) .
- Complement with liposome disruption assays (EC50 = 4.4 μM) to assess membrane interaction, a key mechanism for this molecular tweezer compound .
- Validate results using plaque reduction neutralization tests (PRNT) for live SARS-CoV-2, ensuring biosafety level (BSL)-3 compliance .
Q. How should researchers ensure reproducibility of SARS-CoV-2-IN-23 (disodium) efficacy data across laboratories?
Methodological Answer:
- Adopt FAIR data principles : Share raw sequencing data, assay protocols, and contextual metadata via platforms like INSDC or GISAID, following PHA4GE’s standardized specifications .
- Report detailed experimental conditions (e.g., cell lines, viral strains, disodium phosphate buffer concentrations) to mitigate variability .
- Cross-validate results using independent datasets, such as those in Zenodo (DOI: 10.5281/zenodo.6370701) .
Q. What are the critical biochemical properties of SARS-CoV-2-IN-23 (disodium) that influence its antiviral mechanism?
Methodological Answer:
- Characterize its bidentate diphosphate structure , which enables lipid membrane disruption via charge interactions .
- Perform molecular dynamics simulations to model binding affinity to SARS-CoV-2 spike protein or host cell membranes .
- Assess stability under physiological conditions (e.g., pH 7.4, 37°C) using HPLC or mass spectrometry, noting disodium phosphate’s 24-month shelf life under proper storage .
Advanced Research Questions
Q. How can contradictory IC50 values between pseudoparticle and live virus assays be resolved in SARS-CoV-2-IN-23 (disodium) studies?
Methodological Answer:
- Control for assay-specific variables : Pseudoparticle assays lack viral replication machinery, while live virus assays incorporate post-entry mechanisms. Use orthogonal methods (e.g., RT-qPCR for viral RNA quantification) to reconcile discrepancies .
- Apply dose-response curve normalization to account for differences in cell viability or compound solubility .
- Conduct meta-analyses of published IC50 values (e.g., Table S1 in Zenodo datasets) to identify systemic biases .
Q. What strategies are recommended for integrating SARS-CoV-2-IN-23 (disodium) research with broader genomic epidemiology efforts?
Methodological Answer:
- Align with phylodynamic frameworks to correlate antiviral efficacy with circulating SARS-CoV-2 variants (e.g., Spike D614G, Omicron BA.2) .
- Submit genomic and phenotypic data to repositories like GISAID, ensuring BioSample records include disodium treatment metadata .
- Use AI-driven semantic search tools (e.g., Salesforce’s COVID-19 engine) to link compound mechanisms with viral evolution trends .
Q. How should researchers address ethical and reporting challenges in preclinical studies of SARS-CoV-2-IN-23 (disodium)?
Methodological Answer:
- Follow WHO’s standardized protocols for data transparency: Disclose conflicts of interest, assay validation steps, and limitations in viral inactivation methods .
- Structure manuscripts using AMA citation style , with combined Results/Discussion sections for brevity, as per journal guidelines .
- Preprint findings on platforms like bioRxiv with open peer review to accelerate scrutiny and avoid overinterpretation of preliminary data .
Data Analysis & Integration
Q. What computational tools are essential for analyzing SARS-CoV-2-IN-23 (disodium) interaction networks?
Methodological Answer:
- Utilize deep learning models trained on antibody-antigen datasets (e.g., Mendeley Data: 10.17632/wzdvt6g3cz.1) to predict binding epitopes .
- Apply Cytoscape or STRING for pathway enrichment analysis, focusing on host-virus entry pathways (e.g., ACE2, TMPRSS2) .
- Integrate with cryo-EM structural data (e.g., SARS-CoV-2 main protease PDB files) to map steric hindrance effects .
Q. How can researchers optimize experimental designs to study SARS-CoV-2-IN-23 (disodium) in animal models?
Methodological Answer:
- Use ferret or hamster models for respiratory transmission studies, dosing disodium compounds via nebulization to mimic human delivery .
- Pair with serological profiling (e.g., ELISA for neutralizing antibodies) to distinguish compound efficacy from adaptive immune responses .
- Apply PK/PD modeling to correlate disodium plasma concentrations with viral load reduction, adjusting for renal clearance rates influenced by sodium balance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
